molecular formula C9H8N2O B12832308 1-Vinyl-1H-benzo[d]imidazol-2(3H)-one

1-Vinyl-1H-benzo[d]imidazol-2(3H)-one

Cat. No.: B12832308
M. Wt: 160.17 g/mol
InChI Key: RSRMZIFPYGTKAO-UHFFFAOYSA-N
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Description

1-Vinyl-1H-benzo[d]imidazol-2(3H)-one is a heterocyclic compound that features a benzimidazole core with a vinyl group attached to the nitrogen atom

Preparation Methods

The synthesis of 1-Vinyl-1H-benzo[d]imidazol-2(3H)-one can be achieved through several synthetic routes. One common method involves the reaction of o-phenylenediamine with an appropriate aldehyde or ketone under acidic conditions to form the benzimidazole core. The vinyl group can then be introduced via a vinylation reaction using reagents such as vinyl halides or vinyl triflates in the presence of a base .

Industrial production methods often involve the use of continuous flow reactors to optimize reaction conditions and improve yield. These methods typically employ catalysts and solvents that facilitate the formation of the desired product while minimizing side reactions .

Chemical Reactions Analysis

1-Vinyl-1H-benzo[d]imidazol-2(3H)-one undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acids, bases, and solvents like acetic acid, dimethylformamide, and dichloromethane. Major products formed from these reactions depend on the specific reagents and conditions employed .

Mechanism of Action

The mechanism of action of 1-Vinyl-1H-benzo[d]imidazol-2(3H)-one involves its interaction with specific molecular targets and pathways. For instance, in biological systems, the compound can inhibit enzyme activity by binding to the active site or allosteric sites of the enzyme. This interaction can disrupt the normal function of the enzyme, leading to various biological effects .

Comparison with Similar Compounds

1-Vinyl-1H-benzo[d]imidazol-2(3H)-one can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific structure, which imparts distinct reactivity and potential for diverse applications in various fields .

Properties

Molecular Formula

C9H8N2O

Molecular Weight

160.17 g/mol

IUPAC Name

3-ethenyl-1H-benzimidazol-2-one

InChI

InChI=1S/C9H8N2O/c1-2-11-8-6-4-3-5-7(8)10-9(11)12/h2-6H,1H2,(H,10,12)

InChI Key

RSRMZIFPYGTKAO-UHFFFAOYSA-N

Canonical SMILES

C=CN1C2=CC=CC=C2NC1=O

Origin of Product

United States

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